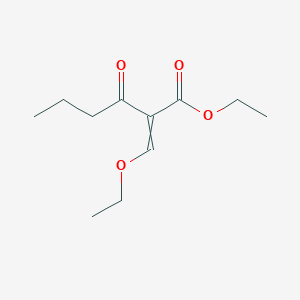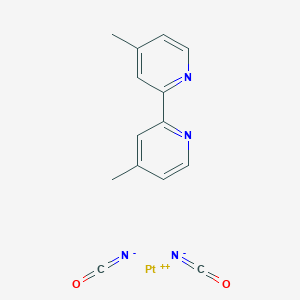
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II), also known as DMBP, is a platinum-based compound that has been widely used in scientific research due to its unique properties.
Mechanism Of Action
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) binds to DNA and RNA through intercalation, which is the process of inserting the compound between the base pairs of the nucleic acid. This binding results in changes in the fluorescence properties of (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II), which can be used to detect the presence of nucleic acids. In cancer cells, (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes.
Biochemical And Physiological Effects
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) has been found to have low toxicity in vitro and in vivo studies. However, it has been shown to induce DNA damage in some cell lines, which may limit its potential use in cancer therapy. Additionally, (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) has been found to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One advantage of using (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) in lab experiments is its high sensitivity and selectivity for nucleic acids, which allows for the detection of small amounts of DNA or RNA. However, (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) has limited solubility in aqueous solutions, which may affect its performance in certain experiments. Additionally, the binding of (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) to nucleic acids may interfere with other DNA-binding proteins, which may limit its use in certain applications.
Future Directions
Future research on (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) may focus on improving its solubility in aqueous solutions, as well as exploring its potential use in other applications, such as in the development of new biosensors or as a therapeutic agent for oxidative stress-related diseases. Additionally, further studies may be needed to determine the potential risks associated with the use of (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) in cancer therapy.
Synthesis Methods
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) can be synthesized by reacting 4,4'-dimethyl-2,2'-bipyridine with platinum(II) chloride, followed by the addition of sodium cyanate. The resulting product is then purified by recrystallization.
Scientific Research Applications
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) has been extensively used in scientific research as a fluorescent probe for DNA and RNA detection. It has also been used in the development of biosensors for the detection of various analytes, such as glucose and hydrogen peroxide. Additionally, (4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) has been studied for its potential use in cancer therapy due to its ability to selectively target cancer cells.
properties
CAS RN |
135568-20-6 |
|---|---|
Product Name |
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) |
Molecular Formula |
C14H12N4O2Pt |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;platinum(2+);diisocyanate |
InChI |
InChI=1S/C12H12N2.2CNO.Pt/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*2-1-3;/h3-8H,1-2H3;;;/q;2*-1;+2 |
InChI Key |
VLMRDBVMRNCIJI-UHFFFAOYSA-L |
SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C(=[N-])=O.C(=[N-])=O.[Pt+2] |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C(=[N-])=O.C(=[N-])=O.[Pt+2] |
synonyms |
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) 4,4-DBBP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



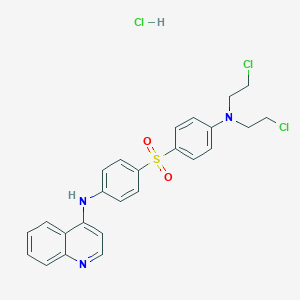
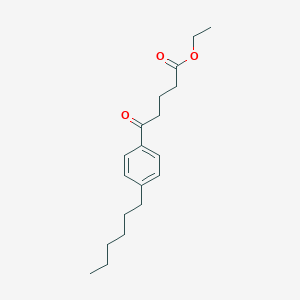
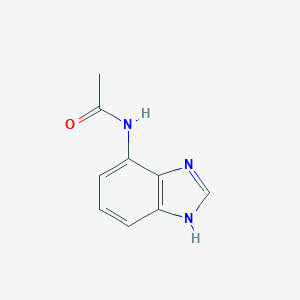
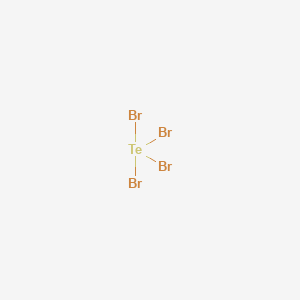
![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)
![5,11,17,23-Tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B162207.png)
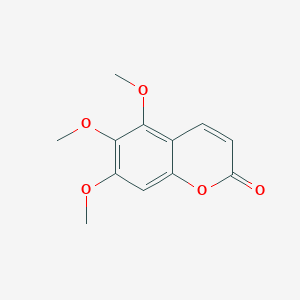
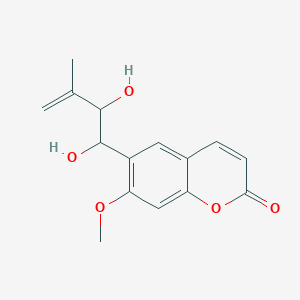
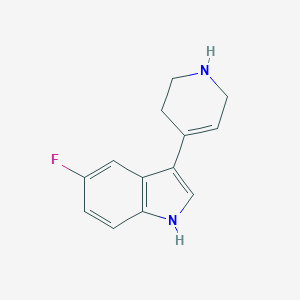
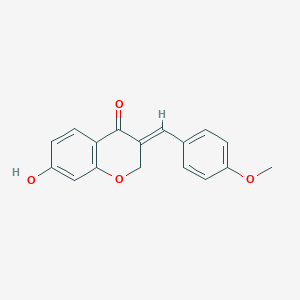
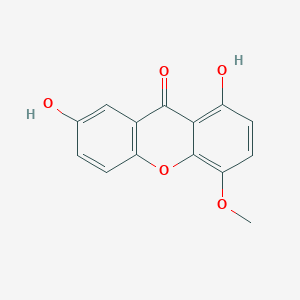
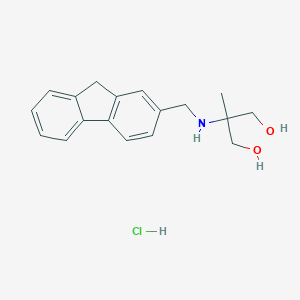
![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)
